molecular formula C29H56O4 B14405338 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane CAS No. 84003-08-7

3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Cat. No.: B14405338
CAS No.: 84003-08-7
M. Wt: 468.8 g/mol
InChI Key: BODJQUUZHIJCHX-UHFFFAOYSA-N
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Description

3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane is a complex organic compound characterized by its unique spiro structure, which includes four oxygen atoms and two undecyl groups. This compound is part of the broader class of spiro compounds, which are known for their distinctive chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane typically involves the reaction of pentaerythritol with undecyl aldehyde under acidic conditions. The reaction proceeds through a series of condensation and cyclization steps, resulting in the formation of the spiro compound. The reaction conditions often include the use of a strong acid catalyst, such as sulfuric acid, and elevated temperatures to drive the reaction to completion.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as recrystallization and distillation, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols.

    Substitution: The undecyl groups can be substituted with other alkyl or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions often require the presence of a strong base, such as sodium hydride, and an appropriate alkyl halide.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted spiro compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and polymers.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and protein folding.

    Industry: The compound is used in the production of specialty chemicals and materials, including high-performance polymers and coatings.

Mechanism of Action

The mechanism by which 3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The spiro structure allows the compound to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diethylidene-2,4,8,10-tetraoxaspiro[5.5]undecane
  • 3,9-Divinyl-2,4,8,10-tetraoxaspiro[5.5]undecane

Uniqueness

3,9-Diundecyl-2,4,8,10-tetraoxaspiro[5.5]undecane is unique due to its long undecyl chains, which impart distinct physical and chemical properties compared to other spiro compounds. These properties include increased hydrophobicity and the ability to form stable complexes with a variety of molecules, making it particularly useful in applications requiring enhanced stability and specificity.

Properties

CAS No.

84003-08-7

Molecular Formula

C29H56O4

Molecular Weight

468.8 g/mol

IUPAC Name

3,9-di(undecyl)-2,4,8,10-tetraoxaspiro[5.5]undecane

InChI

InChI=1S/C29H56O4/c1-3-5-7-9-11-13-15-17-19-21-27-30-23-29(24-31-27)25-32-28(33-26-29)22-20-18-16-14-12-10-8-6-4-2/h27-28H,3-26H2,1-2H3

InChI Key

BODJQUUZHIJCHX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC1OCC2(CO1)COC(OC2)CCCCCCCCCCC

Origin of Product

United States

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